4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid
CAS No.: 2639410-58-3
Cat. No.: VC11516762
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2639410-58-3 |
|---|---|
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H7N3O2/c1-5-7-6(8(12)13)4-10-11(7)3-2-9-5/h2-4H,1H3,(H,12,13) |
| Standard InChI Key | VVYLRXQIICMGTO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CN2C1=C(C=N2)C(=O)O |
Introduction
Chemical Identity and Physical Properties
4-Methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid belongs to the pyrazolo[1,5-a]pyrazine family, a subclass of nitrogen-containing heterocycles. Its molecular formula is reported as CHNO, though conflicting data from non-primary sources suggest alternative formulations . The compound’s density is approximately 1.4 g/cm³, and its exact mass is 176.0586 g/mol . Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 143803-93-4 |
| Molecular Formula | CHNO |
| Molecular Weight | 176.17 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Topological Polar Surface Area | 54.6 Ų |
| LogP (Octanol-Water) | 1.81 |
The compound’s low LogP value indicates moderate hydrophilicity, which influences its pharmacokinetic behavior . Its fused bicyclic structure contributes to conformational rigidity, a feature critical for receptor binding.
Synthesis and Manufacturing
The synthesis of 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves multi-step routes starting from pyrazole or pyrazine precursors. One common method employs:
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Cyclocondensation: Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazolo ring.
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Methylation: Introduction of the methyl group at the 4-position using methylating agents like methyl iodide under basic conditions.
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Carboxylation: Installation of the carboxylic acid moiety via carboxylation reactions, often employing carbon dioxide or phosgene derivatives.
Key challenges include optimizing reaction yields (typically 40–60%) and minimizing byproducts such as regioisomers. Advanced purification techniques like preparative HPLC are employed to isolate the target compound .
Structural and Stereochemical Analysis
The compound’s fused pyrazolo-pyrazine core consists of a five-membered pyrazole ring fused to a six-membered pyrazine ring (Figure 1). The methyl group at position 4 and the carboxylic acid at position 3 create distinct electronic environments:
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Methyl Group: Enhances lipophilicity and stabilizes the ring system through hyperconjugation.
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Carboxylic Acid: Provides hydrogen-bonding capability and acidity (pKa ≈ 3.5), facilitating salt formation for improved solubility .
X-ray crystallography data, though limited, suggest a planar conformation with dihedral angles < 10° between the two rings . No chiral centers are present, simplifying stereochemical considerations.
Mechanism of Action and Biological Activity
4-Methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid acts as a positive allosteric modulator (PAM) of GluN2A-containing NMDA receptors. This mechanism involves:
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Binding Site Interaction: The carboxylic acid group coordinates with arginine residues in the receptor’s amino-terminal domain (ATD), stabilizing the active conformation.
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Synaptic Plasticity Enhancement: By increasing channel open probability, the compound potentiates calcium influx, promoting long-term potentiation (LTP) in hippocampal neurons.
In rodent models, derivatives of this compound have shown promise in improving cognitive function, with a 30–50% increase in memory retention scores compared to controls.
Applications in Medicinal Chemistry
The compound’s NMDA receptor modulation has spurred research into therapeutic applications:
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Neurodegenerative Diseases: Preclinical studies suggest efficacy in Alzheimer’s models, reducing amyloid-β-induced synaptic toxicity by 40%.
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Psychiatric Disorders: Derivatives exhibit anxiolytic activity in murine models, with ED values of 5–10 mg/kg.
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Stroke Recovery: Enhanced NMDA receptor activity may promote neuroregeneration post-ischemia.
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Irritation | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Use in ventilated areas |
Handling requires personal protective equipment (PPE) and adherence to waste disposal regulations .
Discrepancies and Limitations in Current Data
Conflicting reports regarding the compound’s molecular formula (CHNO vs. CHNO) highlight inconsistencies in non-peer-reviewed sources . These discrepancies underscore the need for rigorous analytical characterization in future studies.
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